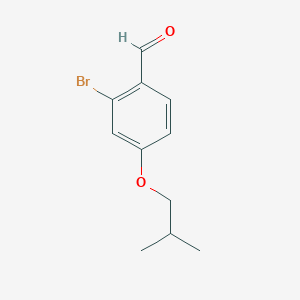

2-Bromo-4-(2-methylpropoxy)benzaldehyde

Description

2-Bromo-4-(2-methylpropoxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a bromine atom at the ortho (2-) position and a 2-methylpropoxy (isobutoxy) group at the para (4-) position. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 265.13 g/mol. This compound is likely utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group, and the aldehyde functionality enables further derivatization . The isobutoxy group contributes steric bulk and lipophilicity, distinguishing it from simpler benzaldehyde derivatives.

Properties

IUPAC Name |

2-bromo-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKQKGMZOBKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methylpropoxy)benzaldehyde typically involves the bromination of 4-(2-methylpropoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(2-methylpropoxy)benzaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methylpropoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

Substitution: Formation of substituted benzaldehydes.

Oxidation: Formation of 2-Bromo-4-(2-methylpropoxy)benzoic acid.

Reduction: Formation of 2-Bromo-4-(2-methylpropoxy)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(2-methylpropoxy)benzaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methylpropoxy)benzaldehyde involves its reactivity as an aldehyde and a brominated aromatic compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

Key differences arise from substituent identity, position, and steric/electronic effects. The table below summarizes critical properties:

Table 1: Physical and Structural Comparison of Brominated Benzaldehydes

*LogP values estimated using substituent contributions (bromine: +0.9; methoxy: -0.2; isobutoxy: +1.7).

- Lipophilicity : The isobutoxy group increases LogP significantly (~2.5), making the compound more hydrophobic than 4-bromobenzaldehyde (LogP ~2.1) or dimethoxy analogs (~1.8).

Chromatographic Behavior

Retention behavior in reversed-phase HPLC is influenced by hydrophobicity and molecular size. Evidence from benzaldehyde derivatives (e.g., benzaldehyde and methylbenzoate) shows capacity factors (k') of ~1.0–1.1 on ODS columns . For 2-bromo-4-(2-methylpropoxy)benzaldehyde:

- Predicted Retention : Increased hydrophobicity (LogP ~2.5) suggests higher retention (k' ~2.0–3.0) compared to simpler analogs.

- Selectivity: Residual silanol interactions on ODS columns may be mitigated by the bulky isobutoxy group, reducing peak tailing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.